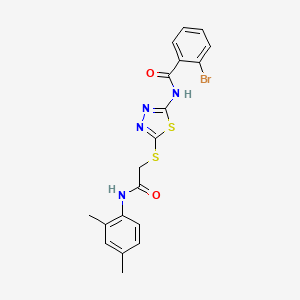

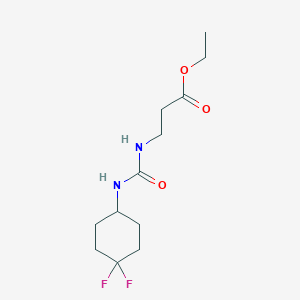

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of oxalamide that has a cyclopropyl group attached to the N1 position and a tosylpiperidin-2-yl group attached to the N2 position.

Applications De Recherche Scientifique

Ethylene Precursor Role in Plant Growth and Development

Study on Conjugates in Plant Hormone Pathways

1-aminocyclopropane-1-carboxylic acid (ACC) plays a significant role as an ethylene precursor in higher plants. A study has shown that when labeled ACC was administered to light-grown wheat leaves, it primarily converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This discovery sheds light on the pathways and conjugates involved in plant hormone systems, particularly in relation to ethylene, which is crucial for plant growth and development (Hoffman et al., 1982).

Polyamine Analogue in Programmed Cell Death

Role of Polyamine Catabolism in Antitumor Agents

The study of CPENSpm, a polyamine analogue, reveals its potential as an antitumor agent. CPENSpm represents a new class of antitumor agents showing phenotype-specific cytotoxic activity. The mechanism involves the induction of programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and resultant H2O2 production. This mechanism is crucial for understanding selective cytotoxic activity and offers insights into the design of antineoplastic agents (Ha et al., 1997).

Ethylene-Independent Signaling in Plants

Emerging Insights into Ethylene Precursor's Signaling Role

Recent studies suggest that ACC, known as an ethylene precursor, also has an ethylene-independent signaling role. This revelation is reshaping our understanding of the intricate signaling networks in plants, especially in relation to plant development and pathogen virulence (Polko & Kieber, 2019).

Amino Acid Transporter's Role in Ethylene Biosynthesis

Identification of ACC-Resistant Mutants in Arabidopsis Thaliana

Research identifies that LYSINE HISTIDINE TRANSPORTER1 (LHT1), an amino acid transporter, is involved in the transport of ACC, thereby influencing ethylene responses in Arabidopsis thaliana. This discovery provides molecular genetic evidence of amino acid transporters' involvement in ACC transport and ethylene biosynthesis, highlighting the complex regulation of plant hormone responses (Shin et al., 2015).

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-14-5-9-17(10-6-14)27(25,26)22-13-3-2-4-16(22)11-12-20-18(23)19(24)21-15-7-8-15/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHOXAJXUZJXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)

![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)

![3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2646550.png)